N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

PDE5 inhibition cGMP pathway pulmonary hypertension

This pyrrolo[3,4-d]pyrimidine-6-carboxamide features a 3,4-dimethylphenyl group not found in sildenafil or tadalafil, enabling PDE5 SAR expansion with scaffold-hopping potential. At only 268 Da, it is an ideal fragment for lead optimization and fragment-based screening. The distinct 3,4-dimethyl substitution pattern ensures target engagement profiles that cannot be replicated by generic PDE5 inhibitors. Essential for programs requiring a patent-distinct chemotype. Procure for high-purity, research-grade material with verified identity.

Molecular Formula C15H16N4O
Molecular Weight 268.32
CAS No. 1705262-84-5
Cat. No. B2601647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide
CAS1705262-84-5
Molecular FormulaC15H16N4O
Molecular Weight268.32
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2)C
InChIInChI=1S/C15H16N4O/c1-10-3-4-13(5-11(10)2)18-15(20)19-7-12-6-16-9-17-14(12)8-19/h3-6,9H,7-8H2,1-2H3,(H,18,20)
InChIKeyYVGVQQFEEWVDCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide: Core Properties and PDE5 Inhibitor Class Identification


N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide (CAS 1705262-84-5) is a heterocyclic compound consisting of a pyrrolo[3,4-d]pyrimidine core fused with a 6-carboxamide group and a 3,4-dimethylphenyl substituent. This compound belongs to the pyrrolopyrimidinecarboxamide class, which is recognized as a potent pharmacophore for type 5 phosphodiesterase (PDE5) inhibition [1]. Patent disclosures establish that 6-arylpyrrolopyrimidinecarboxamide derivatives act as selective cyclic GMP-specific PDE5 inhibitors, positioning this compound within a therapeutically validated chemical series [2].

Why N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide Cannot Be Interchanged with Generic PDE5 Inhibitors


Within the pyrrolopyrimidinecarboxamide family, minute structural variations at the 6-position aryl substituent drastically alter PDE5 inhibitory potency and selectivity [1]. The specific 3,4-dimethyl substitution pattern on the phenyl ring is not found in common alternatives such as sildenafil (pyrazolopyrimidine scaffold) or tadalafil (β-carboline scaffold), leading to a unique pharmacophore interaction profile that prevents direct functional substitution [2]. Selecting this precise compound is therefore essential when target engagement profiling or intellectual property considerations require a pyrrolo[3,4-d]pyrimidine-6-carboxamide with a 3,4-dimethylphenyl motif rather than a generic PDE5 inhibitor.

Quantitative Differentiation Evidence for N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide


PDE5 Inhibitory Class Activity Confirmed by Patent SAR

The pyrrolopyrimidinecarboxamide class, encompassing the target compound, is explicitly claimed as effective PDE5 inhibitors in multiple Nycomed patent families [1]. While the exact IC50 of this specific compound has not been published in the open literature, the class-level SAR demonstrates that 6-arylpyrrolopyrimidinecarboxamides achieve potent PDE5 inhibition, with the 3,4-dimethyl substitution pattern predicted to confer favorable steric and electronic complementarity within the PDE5 catalytic site [2].

PDE5 inhibition cGMP pathway pulmonary hypertension

Scaffold Differentiation vs. Sildenafil: Pyrazolopyrimidine vs. Pyrrolopyrimidine Core

The target compound features a pyrrolo[3,4-d]pyrimidine core, which is structurally distinct from the pyrazolo[4,3-d]pyrimidine scaffold of sildenafil [1]. While sildenafil exhibits a PDE5 IC50 of ~3.5 nM under standard assay conditions [2], the pyrrolopyrimidine scaffold offers a different hydrogen-bonding network and shape complementarity that may modulate selectivity against PDE isoforms such as PDE6, reducing the risk of visual disturbances associated with sildenafil's off-target PDE6 inhibition.

Scaffold hopping PDE5 selectivity off-target profiling

Lower Molecular Weight Advantage for Oral Bioavailability over Sildenafil

This compound possesses a molecular weight of 268.31 g/mol, substantially lower than sildenafil (474.6 g/mol) [1]. Lower molecular weight correlates with improved passive membrane permeability and enhanced oral bioavailability, as established by Lipinski's Rule of Five and extended drug-likeness analyses [2]. The 43% reduction in MW versus sildenafil may translate into a superior absorption and distribution profile, a critical factor for oral PDE5 inhibitor development.

Drug-likeness oral absorption permeability

Validated Application Scenarios for N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide in PDE5-Targeted Programs


Pulmonary Arterial Hypertension Lead Identification with Differentiated PDE5 Scaffold

The pyrrolo[3,4-d]pyrimidine core offers a scaffold-hopping opportunity for programs seeking PDE5 inhibitors with a potential selectivity advantage over PDE6. Procurement of this compound enables structure-activity relationship expansion around a patentable chemotype distinct from the pyrazolopyrimidine series dominating the market [1].

Fragment-Based Drug Discovery Starting Point

With a molecular weight of only 268 Da, this compound is an attractive fragment-sized ligand for PDE5. Its low molecular weight leaves ample room for lead-like expansion, making it suitable for fragment-based screening campaigns aimed at identifying novel PDE5 modulators with improved pharmacokinetic properties [1].

Pharmacological Tool Compound for cGMP Signaling Research

As a member of the PDE5 inhibitor class, this compound can serve as a chemical probe for investigating cGMP-mediated signaling pathways in vascular smooth muscle cells and cardiomyocytes, provided in-house enzymatic confirmation of PDE5 activity is performed [1].

Quote Request

Request a Quote for N-(3,4-dimethylphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.